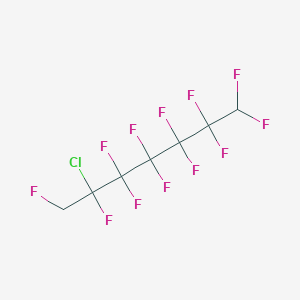
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is of interest in various fields due to its stability, hydrophobicity, and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of 6-chloroheptane using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions and decomposition.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing a fluorinating agent. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts to enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions, amines, or thiols. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and may require heating to facilitate the reaction.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds can add to the carbon-fluorine bonds under anhydrous conditions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, substitution with hydroxide ions would yield a fluorinated alcohol, while reaction with amines would produce fluorinated amines.
Aplicaciones Científicas De Investigación
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biological imaging due to its unique fluorine content, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic nature can be utilized to encapsulate hydrophobic drugs.
Industry: Employed in the production of specialty polymers and coatings that require high chemical resistance and stability.
Mecanismo De Acción
The mechanism by which 6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane exerts its effects is primarily through its interaction with other molecules via its fluorine atoms. The high electronegativity of fluorine creates strong dipole interactions, which can influence the reactivity and binding affinity of the compound. In biological systems, it can induce oxidative stress by disrupting the antioxidant defense mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane: Very similar but with one less fluorine atom, which can affect its physical properties and reactivity.
Perfluoroheptane: Fully fluorinated heptane without any chlorine, used primarily for its inertness and stability.
Uniqueness
6-Chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane is unique due to the presence of both chlorine and multiple fluorine atoms. This combination imparts distinct reactivity and physical properties, making it valuable for specific applications where both high reactivity and stability are required.
Propiedades
Número CAS |
651732-97-7 |
|---|---|
Fórmula molecular |
C7H3ClF12 |
Peso molecular |
350.53 g/mol |
Nombre IUPAC |
6-chloro-1,1,2,2,3,3,4,4,5,5,6,7-dodecafluoroheptane |
InChI |
InChI=1S/C7H3ClF12/c8-3(12,1-9)5(15,16)7(19,20)6(17,18)4(13,14)2(10)11/h2H,1H2 |
Clave InChI |
LNBFDVXCXGRWFZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


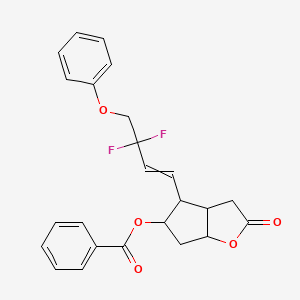
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
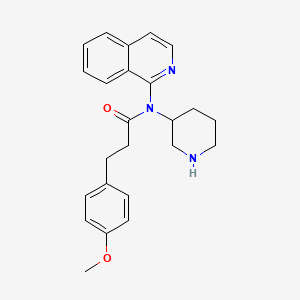
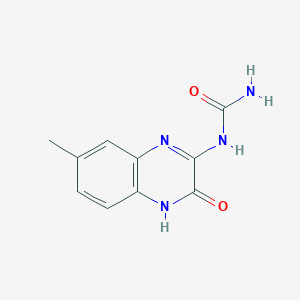
![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
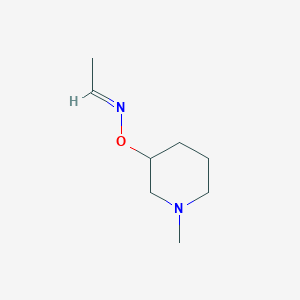
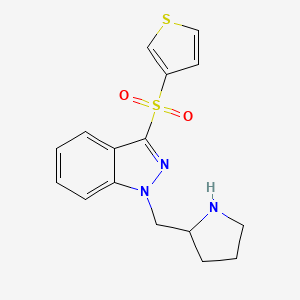
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)
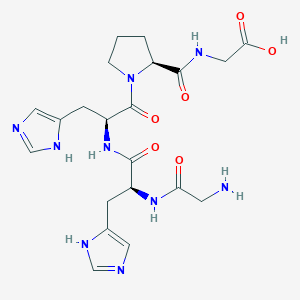
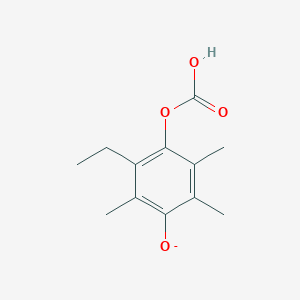

![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
